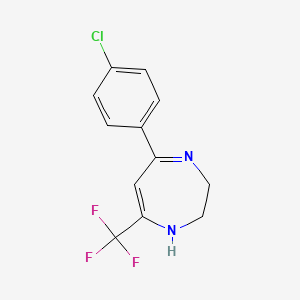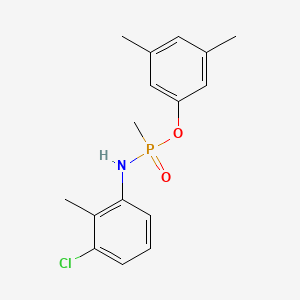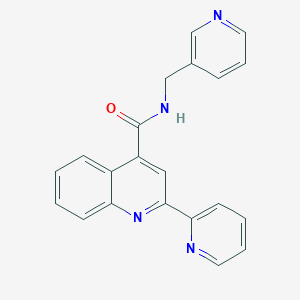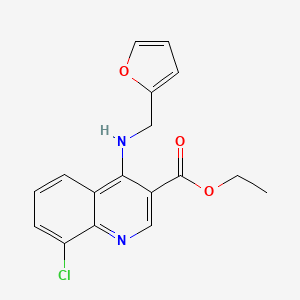
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a sulfonyl group attached to a urea moiety, with chlorophenyl and cyanophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-cyanophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control temperature, pressure, and reaction time. The purification steps would be optimized for efficiency, potentially involving continuous flow techniques and advanced separation methods to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorophenyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonylureas.
Hydrolysis: Formation of amines and carbon dioxide.
Oxidation and Reduction: Formation of oxidized or reduced derivatives depending on the specific reaction conditions.
科学研究应用
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea involves its interaction with specific molecular targets. The sulfonylurea moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenyl)sulfonyl-3-(3-cyanophenyl)urea
- 1-(2-Chlorophenyl)-3-(p-tolyl)urea
Uniqueness
1-(2-Chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea is unique due to the presence of both chlorophenyl and cyanophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
属性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-6-2-4-8-13(11)22(20,21)18-14(19)17-12-7-3-1-5-10(12)9-16/h1-8H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSQPCDWYNEPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)

![1-[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B5615987.png)


![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)
![9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5616034.png)
![(3,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5616037.png)
![2-(2-methoxyethyl)-8-(2-methoxyisonicotinoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616043.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5616054.png)
![N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B5616055.png)
